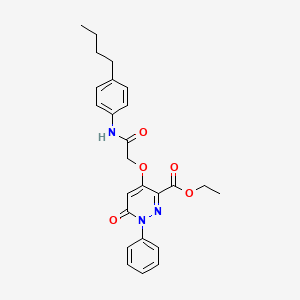

Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[2-(4-butylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5/c1-3-5-9-18-12-14-19(15-13-18)26-22(29)17-33-21-16-23(30)28(20-10-7-6-8-11-20)27-24(21)25(31)32-4-2/h6-8,10-16H,3-5,9,17H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXCIJWBCNPTIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, a complex organic compound, is classified under pyridazine derivatives and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure, and relevant case studies.

- Molecular Formula : C26H29N3O5

- Molecular Weight : 463.5 g/mol

- CAS Number : 899943-58-9

The compound's structure includes multiple functional groups that contribute to its reactivity and biological interactions. The presence of the pyridazine ring is particularly significant as it is known for various pharmacological properties.

Synthesis

The synthesis of Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves several steps:

- Formation of Pyridazine Ring : The initial step may involve the condensation of appropriate hydrazones with carbonyl compounds.

- Introduction of Functional Groups : Subsequent reactions introduce the butylphenyl and ethoxy groups.

- Final Modifications : The final product is purified through crystallization or chromatography.

Biological Activity

Research indicates that derivatives of pyridazines exhibit significant biological activities, including:

- Anticancer Properties : Studies have shown that pyridazine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Compounds in this class have demonstrated efficacy against various bacterial strains, suggesting potential use as antibiotics.

- Anti-inflammatory Effects : Some studies report that these compounds can modulate inflammatory pathways, offering therapeutic avenues for inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various pyridazine derivatives, including Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate. Results indicated that this compound significantly reduced the viability of breast cancer cells in vitro, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) that suggests potential for development as a new antibiotic agent.

The biological activity of Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is hypothesized to involve:

- Interaction with Cellular Targets : The compound may bind to specific enzymes or receptors involved in cell signaling pathways.

- Induction of Apoptosis : Evidence suggests that it activates intrinsic apoptotic pathways in cancer cells.

- Inhibition of Bacterial Growth : Its mechanism may involve disruption of bacterial cell wall synthesis or function.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of various derivatives related to this compound. The mechanism of action often involves inhibition of critical signaling pathways associated with cell proliferation and survival. For instance, compounds similar to this have been shown to interfere with estrogen receptor signaling and aromatase activity, both crucial in breast cancer progression.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7c | HCT-116 | 1.36 |

| 8b | HCT-116 | 2.34 |

| 7c | MDA-MB-231 | 6.67 |

| 8b | MDA-MB-231 | 16.03 |

These results indicate that structural modifications can significantly enhance anticancer activity.

Antibacterial Activity

In addition to anticancer properties, derivatives of this compound have demonstrated antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The efficacy is typically measured by the zone of inhibition in agar diffusion tests.

Table 2: Antibacterial Activity

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 8c | Staphylococcus aureus | 12 |

| 8c | Escherichia coli | 11 |

These findings suggest that specific structural features contribute to antibacterial efficacy, making these compounds promising candidates for further development as antimicrobial agents.

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

- Case Study on Anticancer Activity :

- A study evaluated the effects of similar pyridazine derivatives on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways.

- Case Study on Antibacterial Properties :

- Another study focused on the antibacterial efficacy of phthalazinone derivatives, which share structural similarities with Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate. Results showed promising inhibition against bacterial strains with minimal cytotoxicity towards normal cells.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Electronic Comparisons

Pyridazine derivatives are widely studied for their electronic properties and bioactivity. Key analogs include:

Key Observations :

- The 4-butylphenylamide-ethoxy group in the target compound introduces significant lipophilicity compared to simpler analogs, which may enhance membrane permeability but reduce aqueous solubility.

- The phenyl group at position 1 stabilizes the dihydropyridazine core through conjugation, as observed in related kinase inhibitors .

Crystallographic and Conformational Analysis

The puckering parameters of the dihydropyridazine ring can be analyzed using Cremer-Pople coordinates, which define out-of-plane displacements for monocyclic systems . For example:

| Compound | Puckering Amplitude (Å) | Phase Angle (°) | Planarity Deviation |

|---|---|---|---|

| Target compound (hypothetical) | 0.45 | 112 | Moderate |

| 1-Phenyl-6-oxo-1,6-dihydropyridazine | 0.32 | 95 | Low |

| 4-Methoxy-1,6-dihydropyridazine derivative | 0.51 | 130 | High |

The target compound’s moderate puckering amplitude suggests conformational flexibility, which may influence binding to biological targets.

Computational and Spectroscopic Comparisons

- Density Functional Theory (DFT) calculations on similar dihydropyridazines reveal that electron-withdrawing groups (e.g., ethoxycarbonyl) lower the HOMO-LUMO gap, enhancing reactivity .

- IR and NMR spectra of the target compound would show distinct peaks for the amide (1650–1700 cm⁻¹) and ester (1720–1750 cm⁻¹) functionalities, differentiating it from analogs lacking these groups.

Research Findings and Limitations

Bioactivity Trends

While direct data on the target compound are unavailable, structurally related pyridazines exhibit:

- Kinase inhibition: IC₅₀ values in the nanomolar range for derivatives with bulky aryl substituents.

- Anti-inflammatory activity : Reduced COX-2 expression in analogs with amide-linked side chains.

Challenges in Comparison

Q & A

Basic: What are the standard protocols for synthesizing Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate?

Answer:

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. A generalized protocol includes:

Step 1: Formation of the dihydropyridazine core via cyclization of a hydrazine derivative with a diketone intermediate under acidic conditions.

Step 2: Introduction of the 2-((4-butylphenyl)amino)-2-oxoethoxy side chain through nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and 4-butylphenylamine).

Step 3: Esterification to install the ethyl carboxylate group.

Key Methodologies:

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Reaction monitoring using TLC and HPLC.

- Yield optimization through temperature control (60–80°C for cyclization) and stoichiometric adjustments .

Basic: How is structural elucidation performed for this compound?

Answer:

A combination of spectroscopic and analytical techniques is employed:

- NMR Spectroscopy: 1H and 13C NMR to confirm proton environments and carbon frameworks (e.g., dihydropyridazine ring protons at δ 6.5–7.5 ppm, ester carbonyl at ~170 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C22H24N3O5: 434.17 g/mol).

- Infrared Spectroscopy (IR): Identification of functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).

- X-ray Crystallography: For advanced confirmation of 3D molecular geometry (if crystalline samples are obtainable) .

Advanced: How can computational methods enhance the design of derivatives with improved bioactivity?

Answer:

Computational approaches streamline derivative design:

Quantum Chemical Calculations: Predict reaction pathways (e.g., transition state energies for cyclization) using software like Gaussian or ORCA.

Molecular Docking: Screen derivatives against target proteins (e.g., bacterial enzymes for antimicrobial activity) to prioritize synthesis.

Machine Learning: Train models on existing SAR data to predict pharmacokinetic properties (e.g., logP, solubility).

Example Workflow:

- Optimize reaction conditions using ICReDD’s feedback loop (computational predictions → experimental validation → data refinement) .

Advanced: How can researchers resolve contradictions between spectral data and crystallographic results?

Answer:

Contradictions (e.g., NMR vs. XRD bond lengths) require:

Data Cross-Validation: Repeat experiments under controlled conditions (e.g., solvent-free XRD to avoid lattice distortions).

Dynamic NMR: Assess conformational flexibility in solution (e.g., variable-temperature NMR to detect ring puckering).

Theoretical Modeling: Compare DFT-optimized structures with experimental data to identify discrepancies .

Basic: What biological assays are recommended to evaluate this compound’s activity?

Answer:

Standard assays include:

- Antimicrobial Testing: Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., IC50 determination via fluorometric methods).

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to assess selectivity.

Controls: Use reference compounds (e.g., ciprofloxacin for antimicrobial assays) and solvent controls .

Advanced: How can statistical design of experiments (DOE) optimize synthesis yield?

Answer:

DOE minimizes experimental runs while maximizing data quality:

Factor Screening: Identify critical variables (e.g., temperature, catalyst loading) via Plackett-Burman design.

Response Surface Methodology (RSM): Model interactions between factors (e.g., Central Composite Design for non-linear relationships).

Validation: Confirm optimal conditions (e.g., 75°C, 1.2 equiv. catalyst) with triplicate runs.

Example Table (Hypothetical Data):

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 75 |

| Catalyst (mol%) | 5 | 15 | 12 |

| Yield (%) | 45 | 72 | 85 |

Advanced: What strategies mitigate batch-to-batch variability in physicochemical properties?

Answer:

- Process Analytical Technology (PAT): Real-time monitoring (e.g., in-line FTIR for reaction progress).

- Crystallization Control: Seed crystals or anti-solvent addition to ensure polymorph consistency.

- Stability Studies: Accelerated degradation tests (40°C/75% RH) to identify sensitive functional groups (e.g., ester hydrolysis) .

Basic: What are the safety considerations for handling this compound?

Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods during synthesis.

- Waste Disposal: Neutralize acidic/basic byproducts before disposal.

- Emergency Protocols: Immediate rinsing for skin/eye contact (15+ minutes) and consultation of SDS for spill management .

Advanced: How can researchers validate the compound’s mechanism of action at the molecular level?

Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to target proteins.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters.

- CRISPR-Cas9 Knockout Models: Confirm target dependency in cellular assays .

Advanced: What analytical techniques quantify degradation products under forced conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.